molecular formula C4HBrCl2S B14902580 4-Bromo-2,3-dichlorothiophene

4-Bromo-2,3-dichlorothiophene

Cat. No.: B14902580
M. Wt: 231.92 g/mol
InChI Key: VCMANBMYQDPNDO-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dichlorothiophene is a halogenated thiophene derivative with the molecular formula C4HBrCl2S

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,3-dichlorothiophene can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of thiophene derivatives. For instance, starting with 2,3-dichlorothiophene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation: Major products include thiophene 1,1-dioxide derivatives.

    Reduction: Products include dihydrothiophene derivatives.

Scientific Research Applications

4-Bromo-2,3-dichlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dichlorothiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dichlorothiophene is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated thiophenes. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science .

Properties

Molecular Formula

C4HBrCl2S

Molecular Weight

231.92 g/mol

IUPAC Name

4-bromo-2,3-dichlorothiophene

InChI

InChI=1S/C4HBrCl2S/c5-2-1-8-4(7)3(2)6/h1H

InChI Key

VCMANBMYQDPNDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)Br

Origin of Product

United States

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